5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Overview
Description
5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, carboxylic acid, and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the amino and carboxylic acid groups. The methoxyphenyl groups are then added through etherification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid
- 5-Amino-4-(3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Uniqueness
5-Amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it valuable for specialized applications.
Properties
CAS No. |
61948-42-3 |
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Molecular Formula |
C22H22N2O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O5/c1-13-18(16(23)11-24-19(13)22(25)26)15-9-10-17(27-2)21(28-3)20(15)29-12-14-7-5-4-6-8-14/h4-11H,12,23H2,1-3H3,(H,25,26) |
InChI Key |
FDBGSJZMSANAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C(=O)O)N)C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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